2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine
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Description
The compound “2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine” is a derivative of pyrimidine . It has been found in the crystal structure of the S6K1 kinase domain in complex with a pyrimidine derivative PF-4708671 . The compound is related to PF-4708671, a selective p70 ribosomal S6 kinase (S6K1) inhibitor .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 390.41 . It is a solid at room temperature and should be stored in a sealed container in a freezer, under -20C .Mechanism of Action
The compound “2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine” is related to PF-4708671, a selective p70 ribosomal S6 kinase (S6K1) inhibitor . S6K1 is a serine/threonine protein kinase that plays an important role in the PIK3/mTOR signaling pathway, and is implicated in diseases including diabetes, obesity, and cancer .
Safety and Hazards
The compound “2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-3-12-10-13(18-11-17-12)20-6-8-21(9-7-20)15-16-5-4-14(19-15)22-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXUBRRGQCNEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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